4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline
Overview
Description
4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol . It is characterized by the presence of a cyclobutyl group attached to a piperidine ring, which is further connected to an aniline moiety through an ether linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline typically involves the reaction of 4-aminophenol with 1-cyclobutyl-4-piperidone under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Scientific Research Applications
4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((1-Cyclohexylpiperidin-4-yl)oxy)aniline
- 4-((1-Cyclopentylpiperidin-4-yl)oxy)aniline
- 4-((1-Cyclopropylpiperidin-4-yl)oxy)aniline
Uniqueness
4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cyclopropyl analogs . These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
4-(1-cyclobutylpiperidin-4-yl)oxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZDBHBPTICGST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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